4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fluorine atom, a phenyl group, and an imidazo[1,2-a]pyridine moiety, making it a unique and potentially valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor at elevated temperatures for a short period, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and energy-efficient methods, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives
Uniqueness
4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H14FN3O |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H14FN3O/c21-16-11-9-15(10-12-16)20(25)23-19-18(14-6-2-1-3-7-14)22-17-8-4-5-13-24(17)19/h1-13H,(H,23,25) |
InChI Key |
DHIZXXJDENMJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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